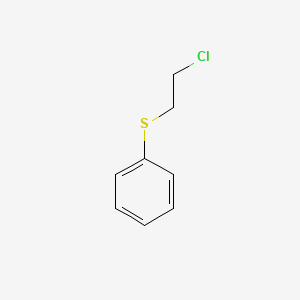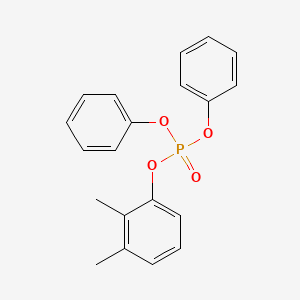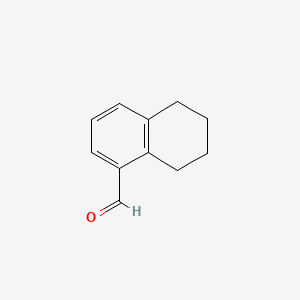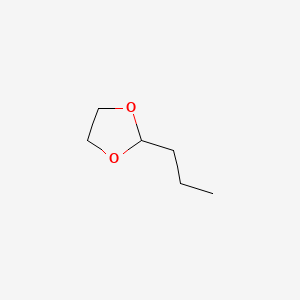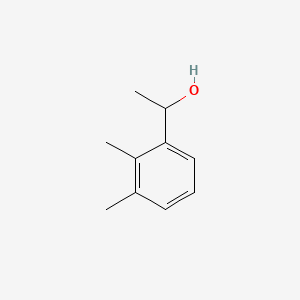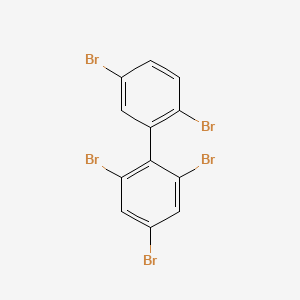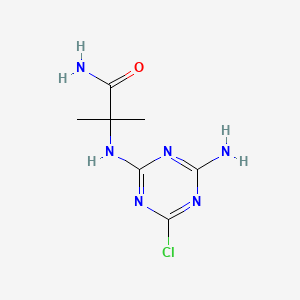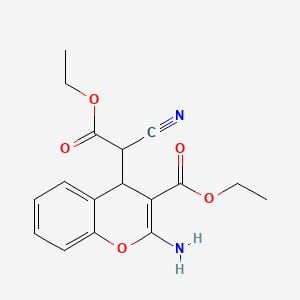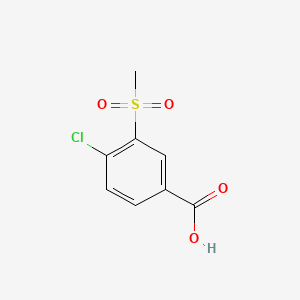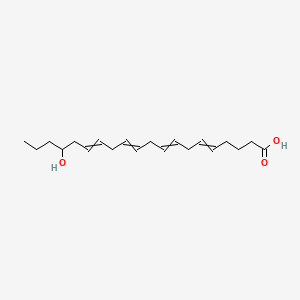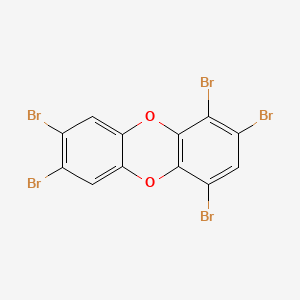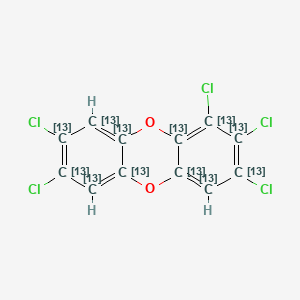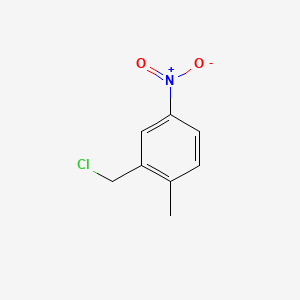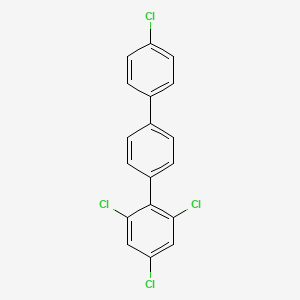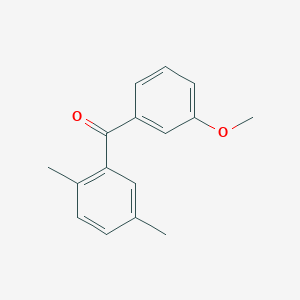
2,5-Dimethyl-3'-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the CAS Number: 750633-51-3 . It has a molecular weight of 240.3 and its IUPAC name is (2,5-dimethylphenyl) (2-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3’-methoxybenzophenone” is represented by the linear formula C16H16O2 . The InChI code for this compound is 1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 .
科学的研究の応用
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and chemical reactions involving derivatives of 2,5-Dimethyl-3'-methoxybenzophenone, showcasing its utility in creating complex molecules for further applications in materials science and pharmaceuticals. For instance, the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate under specific catalyst conditions demonstrates the compound's role in producing UV filters for sunscreen products (Li Bin-dong, 2005). Similarly, the synthesis of 2-Hydroxy-4-methoxybenzophenone under microwave conditions highlights a methodological advancement in chemical synthesis, offering efficiency and environmental benefits (Zhou Xiao-yuan, 2010).
Photodynamic Therapy
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base demonstrates the photophysical properties relevant for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Environmental Impact
The stability of UV filters, including 2-Hydroxy-4-methoxybenzophenone, in chlorinated water and their transformation into halogenated by-products were studied to understand the environmental impact of these compounds. Such studies are crucial for assessing the safety and ecological consequences of UV filters released into aquatic environments (N. Negreira et al., 2008).
特性
IUPAC Name |
(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXFJHFMOIEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640557 |
Source


|
| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3'-methoxybenzophenone | |
CAS RN |
750633-71-7 |
Source


|
| Record name | (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

